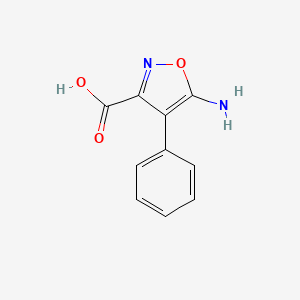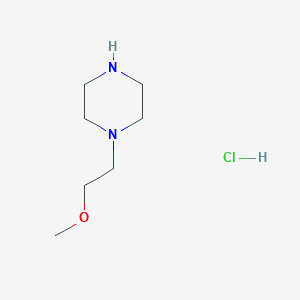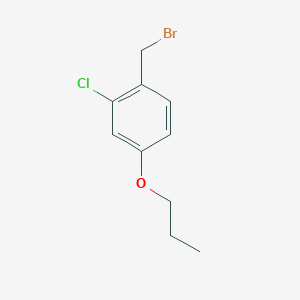
Ácido 3-maleimidofenilborónico
Descripción general
Descripción
3-Maleimidophenyl boronic acid is an organic compound that combines the functional groups of maleimide and boronic acid. This compound is known for its ability to form covalent bonds with thiol groups, making it a valuable tool in various scientific applications. It is particularly useful in the fields of chemistry and biology due to its reactivity and versatility.
Aplicaciones Científicas De Investigación
3-Maleimidophenyl boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Utilized in the labeling and detection of biomolecules, particularly those containing thiol groups.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Employed in the development of sensors and diagnostic tools due to its reactivity with diols and other functional groups.
Mecanismo De Acción
Target of Action
The primary target of 3-Maleimidophenyl boronic acid are proteins and peptides that contain thiol groups . Thiol groups are sulfur-containing functional groups found in many biological molecules, playing a crucial role in their structure and function.
Mode of Action
3-Maleimidophenyl boronic acid interacts with its targets by establishing covalent bonds with the thiol groups present on proteins and peptides . This interaction is facilitated by the boronic acid component of the compound, which reacts with the thiol group to form a reversible boronate ester linkage .
Análisis Bioquímico
Biochemical Properties
The mechanism of action of 3-Maleimidophenyl boronic acid relies on its capacity to establish covalent bonds with thiol groups present on proteins and peptides . Through the reaction of its boronic acid component with the thiol group, a reversible boronate ester linkage is formed . This linkage can be cleaved by the addition of excess sugar molecules, such as glucose, providing a means for controlled release or modulation of the compound’s activity .
Cellular Effects
Its ability to form covalent bonds with thiol groups on proteins and peptides suggests that it may influence cellular processes that involve these biomolecules .
Molecular Mechanism
The molecular mechanism of 3-Maleimidophenyl boronic acid involves the formation of a reversible boronate ester linkage with thiol groups on proteins and peptides . This reaction allows the compound to interact with these biomolecules and potentially influence their function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Maleimidophenyl boronic acid typically involves the reaction of 3-bromophenylboronic acid with maleimide under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of 3-Maleimidophenyl boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-Maleimidophenyl boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The maleimide group can be reduced to form succinimide derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Succinimide derivatives.
Substitution: Various aryl or alkyl derivatives depending on the coupling partner.
Comparación Con Compuestos Similares
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Phenylboronic acid
Comparison: 3-Maleimidophenyl boronic acid is unique due to the presence of both maleimide and boronic acid functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these functional groups. Its ability to form covalent bonds with thiol groups makes it particularly valuable in biological applications.
Propiedades
IUPAC Name |
[3-(2,5-dioxopyrrol-1-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BNO4/c13-9-4-5-10(14)12(9)8-3-1-2-7(6-8)11(15)16/h1-6,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWRNFAUYWXDKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2C(=O)C=CC2=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














